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Compound Name: 7-(Trifluoromethyl)-4-quinolinol

Cat. No.: B1202929

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-quinolin-4-one, a fluorinated quinoline derivative, represents a significant
scaffold in medicinal chemistry and drug discovery. The quinoline core is a common feature in a
wide array of biologically active compounds, exhibiting properties ranging from antimicrobial
and antimalarial to anticancer activities. The incorporation of a trifluoromethyl group at the 7-
position can significantly enhance the molecule's lipophilicity, metabolic stability, and binding
affinity to target proteins, making it a valuable building block for the development of novel
therapeutics. This technical guide provides a comprehensive overview of the characterization
of 7-(Trifluoromethyl)-1H-quinolin-4-one, including its synthesis, physical and spectroscopic
properties, and potential biological relevance.

Physicochemical Properties

7-(Trifluoromethyl)-1H-quinolin-4-one, also known as 7-(Trifluoromethyl)-4-quinolinol, is a
light grayish-beige powder.[1] A summary of its key physical and chemical properties is
presented in Table 1.

Table 1: Physicochemical Properties of 7-(Trifluoromethyl)-1H-quinolin-4-one
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Property Value Reference(s)

CAS Number 322-97-4 [1][2][3]

Molecular Formula C10HseF3NO [1][2]

Molecular Weight 213.16 g/mol [11[2]

Melting Point 266-269 °C [1][2][4]

Appearance Light grayish-beige powder [1]

Boiling Point (Predicted) 311.9+37.0°C [1]

Density (Predicted) 1.3581 g/cm3 [1]

pKa (Predicted) 3.79+£0.40 [1]
Synthesis

The synthesis of 7-(Trifluoromethyl)-1H-quinolin-4-one is most commonly achieved through the
Gould-Jacobs reaction. This well-established method for the preparation of 4-hydroxyquinolines
involves the condensation of an aniline derivative with a malonic ester derivative, followed by
thermal cyclization.[5]

Experimental Protocol: Gould-Jacobs Synthesis

A plausible and commonly utilized synthetic route for 7-(Trifluoromethyl)-1H-quinolin-4-one
involves the following steps, adapted from established protocols for similar quinoline
derivatives:[5][6]

Step 1: Condensation

 In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and diethyl
ethoxymethylenemalonate (1.0 equivalent).[6]

o Heat the mixture at 125 °C for 1-2 hours. During this time, ethanol will distill off as a
byproduct.[6]

Step 2: Cyclization
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 In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such
as Dowtherm A or diphenyl ether to 250 °C.[6]

e Slowly and carefully add the reaction mixture from Step 1 to the hot solvent.

e Maintain the temperature at 250 °C and allow the reaction to reflux for 30-60 minutes. The
product is expected to precipitate from the hot solution.[6]

¢ Allow the mixture to cool to room temperature.
o Add hexane to dilute the mixture and aid in the filtration process.

o Collect the solid product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, by
vacuum filtration and wash with hexane to remove the high-boiling point solvent.[6]

Step 3: Hydrolysis and Decarboxylation

e The resulting ethyl ester from Step 2 can be hydrolyzed to the corresponding carboxylic acid
by heating with a base such as potassium hydroxide in a suitable solvent system (e.g., water
and ethylene glycol), which can be facilitated by microwave heating.[1]

o Subsequent acidification and heating will lead to decarboxylation to yield the final product, 7-
(Trifluoromethyl)-1H-quinolin-4-one.
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Spectroscopic Characterization
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Detailed experimental spectroscopic data for 7-(Trifluoromethyl)-1H-quinolin-4-one is not widely
available in the public domain. However, based on the known structure and data from related
compounds, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for 7-(Trifluoromethyl)-1H-quinolin-4-one

Technique Predicted Data

Aromatic protons (6 7.0-8.5 ppm), with
1H NMR characteristic splitting patterns for the quinoline

ring system. A broad singlet for the N-H proton.

Aromatic carbons (6 110-150 ppm), a carbonyl
carbon (C=0) signal downfield (& > 160 ppm),

13C NMR
and a quartet for the trifluoromethyl carbon due
to C-F coupling.
N-H stretching vibration (~3200-3400 cm~1),
C=0 stretching vibration (~1650 cm~1), C=C

IR (Infrared) aromatic stretching vibrations (~1400-1600

cm™1), and strong C-F stretching vibrations
(~1100-1300 cm™1).

A molecular ion peak (M*) at m/z = 213.
M Spect try (E1) Fragmentation may involve the loss of CO (m/z
ass Spectrometr
P Y = 185) and subsequent fragmentation of the

quinoline ring.

Biological Activity and Signaling Pathways

While direct biological studies on 7-(Trifluoromethyl)-1H-quinolin-4-one are limited in publicly
accessible literature, the broader class of quinoline derivatives has been extensively
investigated for various pharmacological activities.[7] Notably, several studies have highlighted
the potential of quinoline-based compounds as inhibitors of the mammalian target of rapamycin
(mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is
often dysregulated in cancer.
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The mTOR protein is the catalytic subunit of two distinct complexes, mMTORC1 and mTORC2.
Inhibition of this pathway is a key strategy in cancer therapy. Given that a tricyclic
benzonaphthyridinone mTOR inhibitor was developed from a quinoline-containing lead
compound, it is plausible that 7-(Trifluoromethyl)-1H-quinolin-4-one could serve as a scaffold
for the design of novel mTOR inhibitors.

Derivatives of 7-trifluoromethylquinoline have also been synthesized and evaluated for their
analgesic and anti-inflammatory properties, suggesting that this core structure may have
multiple therapeutic applications.[8]
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Conclusion

7-(Trifluoromethyl)-1H-quinolin-4-one is a valuable heterocyclic compound with significant
potential in drug discovery. Its synthesis can be reliably achieved through the Gould-Jacobs
reaction. While detailed experimental spectroscopic data is not readily available, its structural
features suggest predictable spectral characteristics. The quinoline scaffold, particularly when
substituted with a trifluoromethyl group, is a promising starting point for the development of
inhibitors targeting key cellular signaling pathways, such as the mTOR pathway. Further
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investigation into the biological activities of this specific compound is warranted to fully
elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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